N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 4-ethoxyphenyl group. The thioacetamide side chain is linked to a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-30-18-9-7-17(8-10-18)27-23(29)22-19(11-12-31-22)26-24(27)32-14-21(28)25-20-13-15(2)5-6-16(20)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSEASXCCSDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidinone scaffold is critical for bioactivity in many analogs. Key variations include:
Substituent Variations on the Acetamide Side Chain
The 2,5-dimethylphenyl group in the target compound differs from other aryl/heteroaryl substituents:
Electron-withdrawing groups (e.g., -Cl in , -CF₃ in ) may enhance metabolic stability, while bulky substituents (e.g., phenoxy in ) could hinder solubility. The target’s 2,5-dimethylphenyl group balances lipophilicity and steric effects.
Example :
- Compound was synthesized via acetylation of a pyrido-thieno[2,3-d]pyrimidinone intermediate in pyridine (73% yield) .
- Compound utilized DMF and trimethylamine at 80°C (48% yield) .
The target compound likely follows similar protocols, though exact conditions are unspecified in the evidence.
Physicochemical and Spectral Properties
Key spectral data for analogs include:
The target’s expected spectral features would align with these, including C=O (~1,730 cm⁻¹) and SCH₂ (~δ 4.1–4.2).
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Thioacetamide incorporation : Reacting a 2-mercapto-thienopyrimidine intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
- Substituent introduction : The 4-ethoxyphenyl and 2,5-dimethylphenyl groups are introduced via nucleophilic substitution or condensation reactions. Temperature control (40–70°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to isolate the final product .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological approaches include:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence physicochemical properties?
Comparative studies on analogous compounds show:
- Solubility : Ethoxy groups enhance lipophilicity (logP increases by ~0.5 units) compared to methoxy derivatives, impacting solvent selection for biological assays .
- Stability : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce hydrolytic stability under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or spectral data?
Contradictions often arise from:
- Reagent quality : Trace moisture in DMF can reduce yields by 10–15%; rigorous drying of solvents/solids is essential .
- Spectral interpretation : Overlapping peaks in NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
- Data gaps : For understudied derivatives (e.g., nitro-substituted analogs), cross-validate findings with computational methods (DFT calculations for NMR chemical shifts) .
Q. What mechanistic strategies elucidate the role of the thioacetamide moiety in biological interactions?
Advanced methodologies include:
- Kinetic studies : Monitoring thioether bond stability under physiological conditions (PBS buffer, 37°C) via LC-MS to assess metabolic liability .
- Proteomic profiling : Immobilized compound analogs on affinity columns to identify protein targets in cell lysates .
- Isotopic labeling : ³⁵S-labeled thioacetamide to track binding kinetics in enzyme inhibition assays .
Q. How can molecular docking studies predict interactions with biological targets?
Computational workflows involve:
- Protein preparation : Retrieve target structures (e.g., kinases from PDB), remove water molecules, and add hydrogens using software like AutoDock Tools .
- Docking parameters : Lamarckian genetic algorithm with 100 runs, grid box centered on the ATP-binding site, and validation via re-docking co-crystallized ligands .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities and correlate with experimental IC₅₀ values .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or bioactivity may stem from polymorphic forms (assessed via XRD) or assay variability (use internal controls like staurosporine in kinase assays) .
- Biological Assay Design : Prioritize target-specific screens (e.g., kinase panels) over broad cytotoxicity tests to identify mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
